Phenol, 3-amino-, 1-(hydrogen sulfate)
Overview
Description
Phenol, 3-amino-, 1-(hydrogen sulfate) is a chemical compound with the molecular formula C6H7NO4S It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the meta position and a hydrogen sulfate group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-amino-, 1-(hydrogen sulfate) typically involves the sulfation of 3-aminophenol. One common method is the reaction of 3-aminophenol with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-amino-, 1-(hydrogen sulfate) can be achieved through continuous flow processes where 3-aminophenol is reacted with sulfur trioxide in the presence of a solvent. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-amino-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and bromine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro and bromo derivatives of the compound.
Scientific Research Applications
Phenol, 3-amino-, 1-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-amino-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydrogen sulfate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the hydrogen sulfate group, making it less soluble in water.
4-Aminophenol: Has the amino group at the para position, leading to different reactivity and applications.
2-Aminophenol: Has the amino group at the ortho position, affecting its chemical properties and uses.
Uniqueness
Phenol, 3-amino-, 1-(hydrogen sulfate) is unique due to the presence of both the amino and hydrogen sulfate groups, which confer distinct chemical properties and potential applications. Its enhanced solubility and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-aminophenyl) hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAJNGNXXQKWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950678 | |
Record name | 3-Aminophenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27991-69-1 | |
Record name | Phenol, 3-amino-, 1-(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027991691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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